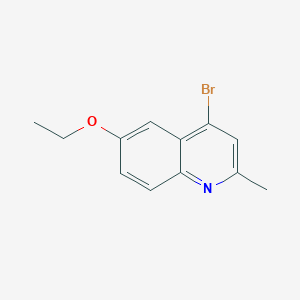

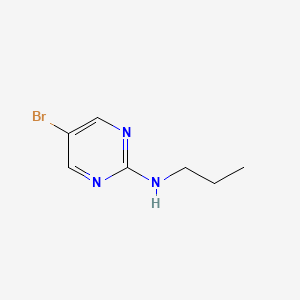

![molecular formula C11H13BrN2O2 B1373374 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-64-5](/img/structure/B1373374.png)

2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

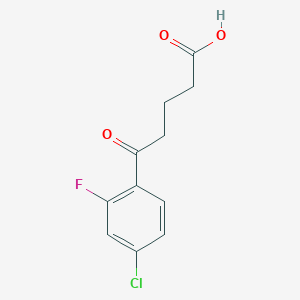

The molecule “2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic imine, and 1 Pyridine .

Synthesis Analysis

An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization. Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .Molecular Structure Analysis

The molecule contains a total of 27 atoms; 11 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom .Chemical Reactions Analysis

The synthesis of benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives has been achieved through the Mitsunobu reaction and sequential cyclization .Physical And Chemical Properties Analysis

The molecule has a total of 28 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, 1 aliphatic imine, and 1 Pyridine .科学的研究の応用

Synthesis and Derivatives

One-Pot Synthesis : Pyrido[2,3-b][1,4]oxazin-2-ones, related to the target compound, are synthesized via a one-pot annulation process. This method is notable for its efficiency and high yields, employing a Smiles rearrangement during the process (Cho et al., 2003).

Derivative Synthesis for Pharmaceutical Compounds : Pyrido[3,2-b][1,4]oxazines and their derivatives, closely related to the target compound, are synthesized for potential use in pharmaceuticals. This process involves complex chemical reactions, including O-alkylation and Smiles rearrangement, demonstrating the compound's relevance in drug discovery (Gim et al., 2007).

Electrophilic Interaction Synthesis : Synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives involves electrophilic interaction, signifying the compound's utility in creating structurally diverse bicyclic heterocycles (Kumar et al., 2011).

Reactivity with Amines : The compound and its derivatives show reactivity with secondary cycloaliphatic amines, forming compounds with inhibitory activity against lipoxygenases. This demonstrates its potential in synthesizing biologically active molecules (Vieweg et al., 1992).

Microwave-Assisted Synthesis : Efficient synthesis of pyrido[1,4]oxazin-2-ones, related to the target compound, is achieved under microwave irradiation. This method highlights the compound's suitability for rapid synthesis in medicinal chemistry (Hua et al., 2008).

Novel Derivatives Synthesis : The compound's framework is utilized to synthesize new pyrimidines, pyrazoles, and other heterocyclic systems, demonstrating its versatility in creating diverse bioactive molecules (El Azab & Khaled, 2015).

作用機序

Target of Action

The compound 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a part of a class of molecules that have been synthesized to target specific biochemical pathways . They have been tested for their in vitro anticancer activity against human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes that result in their anticancer activity . Molecular docking studies with EGFR (Epidermal Growth Factor Receptor), a protein that plays a crucial role in cell growth and survival, have also been conducted to strengthen the in vitro anticancer activity .

Biochemical Pathways

The compound is likely to affect several biochemical pathways given its potential anticancer activity Similar compounds have been known to inhibit the pi3k/akt/mtor signaling pathway , which plays a crucial role in cancer cell growth and survival.

Pharmacokinetics

A similar compound was found to have short pharmacokinetic and physicochemical properties suitable for intravenous administration .

Result of Action

The result of the compound’s action is likely to be a decrease in cancer cell viability, given its potential anticancer activity . In a study, three compounds similar to 2-(4-Bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one exhibited remarkable anticancer activity compared to the standard drug etoposide .

将来の方向性

特性

IUPAC Name |

2-(4-bromobutyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-6-2-1-4-9-11(15)14-10-8(16-9)5-3-7-13-10/h3,5,7,9H,1-2,4,6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAUGVNGKLJHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(O2)CCCCBr)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210846 |

Source

|

| Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1272756-64-5 |

Source

|

| Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromobutyl)-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

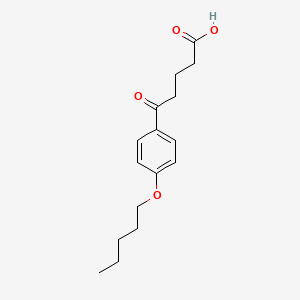

![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)